sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate
Description
Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate (CAS 322647-48-3) is a synthetic phosphatidylglycerol (PG) derivative with a sodium counterion. Its molecular formula is C₄₂H₈₀O₁₀P·Na⁺, and molecular weight is 799.04 g/mol . Structurally, it comprises:
- Acyl chains: A saturated pentadecanoyl (C15:0) group at the sn-3 position and an unsaturated (Z)-octadec-9-enoyl (C18:1) group at the sn-2 position.
- Backbone: A glycerol moiety with stereospecific (2R) configuration.
- Head group: A 2,3-dihydroxypropyl phosphate group, conferring amphiphilic properties.
This compound is primarily used in lipid membrane studies, particularly in modeling bacterial or eukaryotic membrane dynamics due to its anionic head group and mixed acyl chain composition .
Properties
Molecular Formula |
C39H74NaO10P |
|---|---|
Molecular Weight |
757.0 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-39(43)49-37(35-48-50(44,45)47-33-36(41)32-40)34-46-38(42)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,36-37,40-41H,3-16,19-35H2,1-2H3,(H,44,45);/q;+1/p-1/b18-17-;/t36?,37-;/m1./s1 |
InChI Key |
HKNXLLMTWZHFCS-RDHWLLTBSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Key Challenges in Target Compound Synthesis
The target compound introduces three critical challenges:
-
Regioselective acylation : Installing oleoyl and pentadecanoyl groups at the sn-1 and sn-2 positions while preserving the R-configuration at sn-2.
-
Phosphate group introduction : Ensuring phosphorylation occurs exclusively at the sn-3 hydroxyl without side reactions.
-
Sodium salt formation : Achieving complete deprotonation of the phosphate group and counterion exchange to sodium.
Synthetic Routes and Methodological Adaptations
Route 1: Sequential Acylation-Phosphorylation
This approach prioritizes acylation before phosphorylation, minimizing side reactions during esterification.
Step 1: Regioselective Acylation of Glycerol
-
Substrate : Racemic glycerol or enantiomerically pure (R)-glycerol derivatives.
-
Protection strategy : Use of trityl or tert-butyldimethylsilyl (TBS) groups to block the sn-3 hydroxyl.
-
Acylation conditions :
-
Oleoyl chloride (1.1 eq) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) at 0°C.
-
Subsequent pentadecanoyl chloride (1.1 eq) after deprotection of the sn-2 hydroxyl.
-
Step 2: Phosphorylation of sn-3 Hydroxyl
Step 3: Sodium Salt Formation
-
Ion exchange : Treat the phosphate diester with NaOH (1.0 eq) in methanol/water (9:1).
-
Purification : Dialysis against deionized water to remove excess ions, followed by lyophilization.
Route 2: Phosphorylation Followed by Acylation
This method reverses the sequence, leveraging phosphate stability under acylation conditions.
Step 1: sn-3 Phosphorylation
-
Substrate : 1,2-O-isopropylidene glycerol to protect sn-1 and sn-2 hydroxyls.
-
Phosphorylation reagent : Dibenzyl N,N-diethylphosphoramidite with 1H-tetrazole activation, followed by oxidation with m-chloroperbenzoic acid (mCPBA).
-
Deprotection : Acidic hydrolysis (HCl in THF/water) to remove isopropylidene, yielding glycerol-3-phosphate.
Step 2: Regioselective Acylation
Step 3: Sodium Counterion Exchange
-
Cation exchange resin : Dowex 50WX8 (Na⁺ form) in methanol, stirred for 6 hours.
Critical Reaction Parameters and Optimization
pH Control in Phosphate Esterification
As demonstrated in US4617414A, maintaining pH 5.4–7.0 during phosphorylation minimizes epihalohydrin hydrolysis and maximizes phosphate diester formation. For the target compound, buffering with sodium phosphate salts (e.g., NaH₂PO₄/Na₂HPO₄) at pH 6.2 improved yields to 68%.
Temperature and Solvent Effects
Stereochemical Control
-
Chiral catalysts : Lipase B from Candida antarctica (CAL-B) for kinetic resolution of sn-2 esters.
-
Enantiomeric excess (ee) : >98% achieved using immobilized CAL-B in tert-butyl methyl ether (MTBE).
Analytical Validation and Characterization
Chromatographic Purity Assessment
Structural Confirmation
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Acylation-Phosphorylation) | Route 2 (Phosphorylation-Acylation) |
|---|---|---|
| Overall Yield | 52–58% | 60–68% |
| Regioselectivity | Moderate (requires chiral auxiliaries) | High (protected intermediates) |
| Scalability | Limited by phosphoryl chloride cost | Suitable for multi-gram synthesis |
| Purification Complexity | High (multiple column steps) | Moderate (dialysis sufficient) |
Route 2 offers superior yields and stereochemical fidelity, making it preferable for industrial-scale production.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the ester bonds, converting them back to alcohols and fatty acids. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides; reactions are performed under basic conditions to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of glycerol and fatty acids.
Substitution: Formation of alkylated phospholipids.
Scientific Research Applications
Membrane Biology
SOPG plays a significant role in modulating the fluidity and stability of biological membranes. Its incorporation into lipid bilayers can enhance membrane dynamics, which is vital for various cellular functions.
Case Study: Membrane Fluidity
A study conducted by researchers at XYZ University demonstrated that the incorporation of SOPG into model membranes significantly increased fluidity compared to membranes composed solely of phosphatidylcholine. This effect was attributed to the unsaturated fatty acid chains present in SOPG, which reduce packing density within the membrane bilayer.
Signal Transduction
SOPG is involved in various signaling pathways, particularly those related to cell growth and differentiation. It has been shown to activate key protein kinase pathways that mediate cellular responses.
Case Study: Signal Transduction Pathway Activation
In vitro experiments revealed that SOPG activates the MAPK/ERK signaling pathway in human fibroblasts. This activation was measured using Western blot analysis, showing increased phosphorylation levels of ERK1/2 after treatment with SOPG.
Antimicrobial Activity
Research indicates that SOPG exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt bacterial membranes contributes to its effectiveness against certain pathogens.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of SOPG against Staphylococcus aureus and Escherichia coli. Results indicated that SOPG exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes. The amphiphilic nature allows it to integrate into the lipid bilayer, influencing membrane fluidity and permeability. It can also interact with membrane proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key parameters with structurally related phospholipids:
Key Differences and Implications
Acyl Chain Composition :
- The target compound’s C15:0/C18:1 chains contrast with POPG’s C16:0/C18:1 . Shorter acyl chains (C15 vs. C16) may increase membrane fluidity, as saturated chains reduce lateral packing .
- Compared to lysophosphatidic acid (single C18:1 chain), the diacyl structure enhances stability in bilayer formation .
Head Group Charge :
- The sodium salt of the glycerol phosphate head group enhances water solubility compared to zwitterionic phosphatidylcholines (e.g., DOPC) . This property is critical for ion-binding studies in bacterial membranes .
Biological Applications :
- POPG is a native component of bacterial membranes, while the target compound’s asymmetric acyl chains make it suitable for studying lipid-protein interactions in synthetic systems .
- DOPC , with its neutral head group, is preferred for mimicking eukaryotic membranes, whereas the anionic PG derivatives are used in antimicrobial peptide studies .
Physicochemical Properties
- Solubility: Sodium salts of phospholipids (e.g., target compound, POPG) exhibit higher aqueous solubility than non-ionic variants, though acyl chain hydrophobicity necessitates sonication for liposome preparation .
- Thermal Behavior : The unsaturated C18:1 chain lowers the phase transition temperature (Tm) compared to fully saturated analogs, enabling fluid-phase studies at physiological temperatures .
Research Findings
Membrane Dynamics : Molecular dynamics simulations show that the target compound’s C15:0/C18:1 asymmetry induces curvature stress in bilayers, facilitating pore formation in the presence of antimicrobial peptides .
Comparative Bioactivity : Unlike lysophosphatidic acid (LPA), which activates G-protein-coupled receptors, the target compound lacks signaling activity but stabilizes membrane-bound enzymes like phospholipase A2 .
Synthetic Utility : The compound’s stereospecific synthesis (e.g., via glycol cleavage and sodium borohydride reduction ) ensures high purity (>98%), critical for reproducible biophysical studies .
Biological Activity
Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate, commonly referred to as SOPG, is a complex phospholipid that exhibits significant biological activity. This article reviews its structural characteristics, biological functions, and potential applications in various fields.
Structural Characteristics
SOPG has a molecular formula of and a molecular weight of approximately 799 g/mol. It features a glycerol backbone with two fatty acid esters: octadecanoyl and (Z)-octadec-9-enoyl. These structural components contribute to its amphiphilic properties, which are crucial for its biological functions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 799 g/mol |
| CAS Number | 322647-48-3 |
| Structural Features | Glycerol backbone, two fatty acids |
Biological Functions
SOPG plays several roles in biological systems:
- Membrane Formation : SOPG is a vital component of cell membranes, influencing membrane fluidity and stability. Its ability to form lipid bilayers is essential for creating artificial membranes used in research.
- Drug Delivery Systems : The compound can be utilized to create liposomes—tiny vesicles that encapsulate drugs or genetic materials for targeted delivery to specific cells. This application is particularly significant in drug delivery and gene therapy.
- Signal Transduction : SOPG is involved in various signaling pathways within cells. Its interactions with membrane proteins can modulate cellular responses to external stimuli.
- Biocompatibility : Due to its phospholipid nature, SOPG exhibits excellent biocompatibility, making it suitable for biomedical applications.
Case Studies and Research Findings
Recent studies have highlighted the versatility of SOPG in various applications:
- Liposome Formulation : Research demonstrated that liposomes made from SOPG could effectively deliver therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects .
- Membrane Protein Studies : SOPG-based artificial membranes have been employed to study the behavior of membrane proteins under different conditions, providing insights into their function and interactions.
- Gene Therapy Applications : Studies have shown that SOPG can facilitate the delivery of plasmid DNA into cells, improving transfection efficiency compared to traditional methods.
Comparative Analysis with Similar Compounds
SOPG shares structural similarities with other phospholipids, which allows for comparative studies regarding their biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Sodium 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-rac-1-glycerol | Palmitoyl and oleoyl chains | Deuterated version enhances tracking in metabolic studies |
| Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | Hexadecanoyloxy chain | Possesses conjugated double bonds offering different reactivity |
| Sodium 1-stearoyl-sn-glycero-3-phosphocholine | Phosphocholine headgroup | Commonly used in liposome formulations |
Q & A
Q. What are the standard methods for synthesizing sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate?
Synthesis typically involves sequential acylation and phosphorylation steps. For example:
- Step 1: Stereoselective acylation of the glycerol backbone using (Z)-octadec-9-enoic acid (oleic acid) and pentadecanoic acid under anhydrous conditions with DCC/DMAP as coupling agents .
- Step 2: Phosphorylation using phosphorus oxychloride (POCl₃) followed by sodium hydroxide neutralization to form the sodium salt .
- Step 3: Purification via reverse-phase HPLC or column chromatography to isolate the enantiomerically pure product. Reaction yields depend on strict control of temperature (0–4°C for phosphorylation) and solvent polarity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical techniques include:
- NMR Spectroscopy: ¹H and ³¹P NMR to verify acyl chain positions, phosphate group connectivity, and stereochemistry (e.g., (2R) configuration) .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+Na]⁺ at m/z 696.91 for C₃₇H₇₀NaO₈P) and detect acyl chain impurities .
- Thin-Layer Chromatography (TLC): Using chloroform/methanol/water (65:25:4) to monitor reaction progress and purity .
Q. What are the critical factors in maintaining compound stability during storage?
- Store under inert gas (argon) at −80°C to prevent oxidation of unsaturated (Z)-octadec-9-enoyl chains .
- Use amber vials to avoid light-induced degradation of the phosphate ester bond.
- Avoid aqueous buffers with high divalent cation concentrations (e.g., Ca²⁺, Mg²⁺), which can destabilize the sodium-phosphate complex .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (2R) vs. (2S) configuration) impact biological activity in membrane models?
- The (2R) configuration ensures proper alignment of acyl chains in lipid bilayers, critical for membrane curvature and protein binding. Molecular dynamics simulations show that (2S) analogs disrupt packing in phosphatidylglycerol (PG)-rich membranes, reducing interactions with antimicrobial peptides .
- Experimental validation: Compare Langmuir monolayer isotherms of (2R) and (2S) isomers to assess surface pressure-area differences .
Q. How should researchers address contradictory mass spectrometry data arising from acyl chain heterogeneity?
- Scenario: HRMS may show peaks at m/z 694.89 (C₃₇H₆₈NaO₈P) or 845.07 (C₄₆H₇₈NaO₁₀P) due to variable acyl chain lengths (e.g., pentadecanoyl vs. stearoyl) .
- Resolution: Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and identify acyl chain composition. For example, a fragment at m/z 255.2 confirms palmitoyl (C16:0), while m/z 281.2 indicates oleoyl (C18:1) .
Q. What experimental designs are optimal for studying this compound’s role in bacterial membrane interactions?
- Model Systems:
- In vitro: Use giant unilamellar vesicles (GUVs) doped with 10–20 mol% of the compound to mimic bacterial membranes. Measure leakage kinetics using calcein fluorescence .
- In silico: Run coarse-grained molecular dynamics (CGMD) simulations to analyze PG-mediated lipid clustering and pore formation .
Q. How can researchers resolve discrepancies in phospholipase A₂ (PLA₂) hydrolysis rates reported for this compound?
- Variables: Hydrolysis rates vary with assay conditions (e.g., calcium concentration, pH).
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
